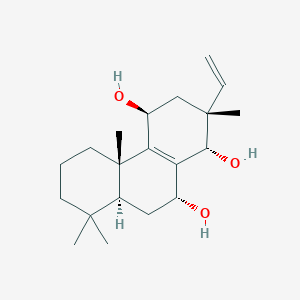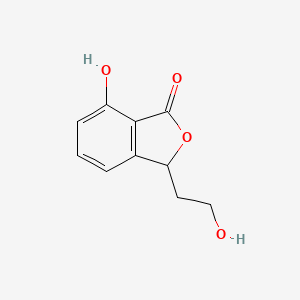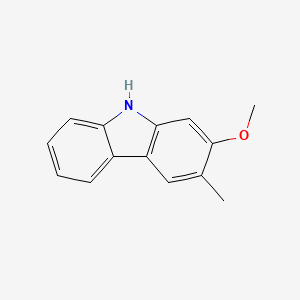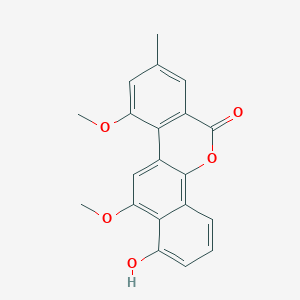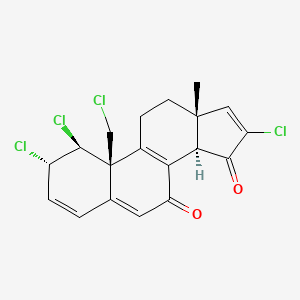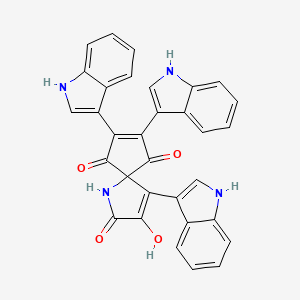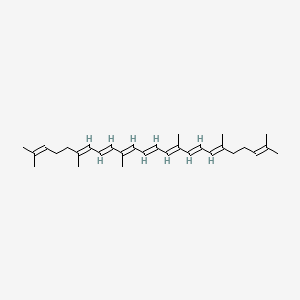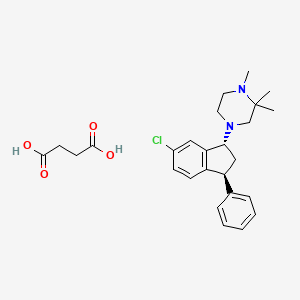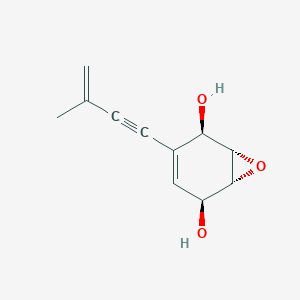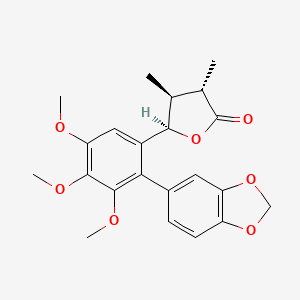
Chloriolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloriolide is a natural product found in Chaetosphaeria vermicularioides, Chloridium virescens var. chlamydosporum, and Chloridium virescens with data available.
Aplicaciones Científicas De Investigación
Chloriolide Synthesis and Applications
- Synthesis of this compound : this compound, a metabolite from Chloridium virescens, has been synthesized in a 16-step process starting from cellulose, showcasing the compound's derivation and potential for further biochemical investigation. This synthesis, using a ring-closing Wittig olefination, is notable for being the first of its kind for a macrolide, demonstrating a novel approach in organic chemistry and potential applications in pharmacology. Intriguingly, this synthesized this compound exhibited moderate cytotoxicity against cancer cells, though it lacked antimicrobial activity against Staphylococcus aureus (Ostermeier & Schobert, 2014).
Chlorophyll Fluorescence Research
- Chlorophyll Fluorescence Techniques : Chlorophyll fluorescence analysis, while not directly linked to this compound, is a critical technique in plant physiology and ecophysiology. It offers valuable insights into the functioning and organization of photosynthesis, which may indirectly relate to studies involving this compound in plant-based systems. The technique's utility in understanding photosynthetic mechanisms and responses to environmental changes underlines its potential relevance in broader biological research, including studies on compounds like this compound (Maxwell & Johnson, 2000).
Propiedades
Fórmula molecular |
C12H18O4 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(3E,5S,6Z,8R,12S)-5,8-dihydroxy-12-methyl-1-oxacyclododeca-3,6-dien-2-one |
InChI |
InChI=1S/C12H18O4/c1-9-3-2-4-10(13)5-6-11(14)7-8-12(15)16-9/h5-11,13-14H,2-4H2,1H3/b6-5-,8-7+/t9-,10+,11-/m0/s1 |
Clave InChI |
HUZUQWCSNJQLCI-SQQMHITHSA-N |
SMILES isomérico |
C[C@H]1CCC[C@H](/C=C\[C@@H](/C=C/C(=O)O1)O)O |
SMILES |
CC1CCCC(C=CC(C=CC(=O)O1)O)O |
SMILES canónico |
CC1CCCC(C=CC(C=CC(=O)O1)O)O |
Sinónimos |
chloriolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




